![molecular formula C25H26F3N5O3 B2582661 N-isobutyl-4-isopropyl-1,5-dioxo-2-(3-(trifluoromethyl)benzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1242906-88-2](/img/structure/B2582661.png)
N-isobutyl-4-isopropyl-1,5-dioxo-2-(3-(trifluoromethyl)benzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-isobutyl-4-isopropyl-1,5-dioxo-2-(3-(trifluoromethyl)benzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a complex organic compound. It contains several functional groups and rings, including an isobutyl group, an isopropyl group, a trifluoromethyl group, a benzyl group, a carboxamide group, and a [1,2,4]triazolo[4,3-a]quinazoline ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps and various types of reactions. For instance, the [1,2,4]triazolo[4,3-a]quinazoline ring could potentially be synthesized via reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The [1,2,4]triazolo[4,3-a]quinazoline ring is a fused ring system that contains nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of various functional groups and rings in the molecule provides multiple sites for potential reactions .Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Reactions
Several studies have developed synthetic methodologies for creating compounds within the family of triazoloquinazoline derivatives. For instance, the reactions of anthranilamide with isocyanates facilitated a new facile synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and its derivatives, showcasing a method for constructing heterocyclic compounds with potential biological activities (J. Chern et al., 1988). Similarly, the design and synthesis of novel benzothiazole-based [1,2,4]Triazolo[4,3-c]quinazoline derivatives were explored, highlighting their potential as lead molecules for various pharmacological activities due to their antioxidant and antibacterial properties (R. Gadhave, B. Kuchekar, 2020).
Applications in Chemical Synthesis
The development of novel heterocyclic compounds through innovative synthetic pathways is a significant area of research. For example, the synthesis of [1,2,4]triazoloquinazoline and [1,2,4]‐triazolo‐1,4‐benzodiazepine derivatives from acylamidrazones demonstrates the versatility of heterocyclic chemistries in creating complex molecules with potential biological activities (F. Gatta, M. R. Giudice, A. Borioni, 1993).
Potential Biological Activities
Investigations into the biological activities of triazoloquinazoline derivatives have shown promising results. Derivatives of the triazoloquinazoline adenosine antagonist CGS15943 were found to be selective for the human A3 receptor subtype, indicating potential for targeted therapeutic applications (Y. C. Kim, X. Ji, K. Jacobson, 1996). Additionally, the synthesis and analgesic activity of new pyrazoles and triazoles bearing a quinazoline moiety further illustrate the chemical diversity and potential pharmacological applications of these compounds (H. Saad, Nermen A. Osman, A. Moustafa, 2011).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2-methylpropyl)-1,5-dioxo-4-propan-2-yl-2-[[3-(trifluoromethyl)phenyl]methyl]-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26F3N5O3/c1-14(2)12-29-21(34)17-8-9-19-20(11-17)33-23(32(15(3)4)22(19)35)30-31(24(33)36)13-16-6-5-7-18(10-16)25(26,27)28/h5-11,14-15H,12-13H2,1-4H3,(H,29,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYKFURPMBYNEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC4=CC(=CC=C4)C(F)(F)F)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26F3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2582578.png)

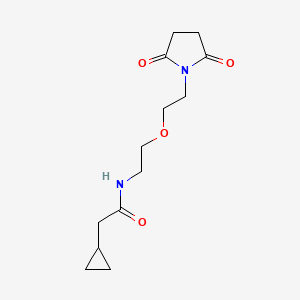
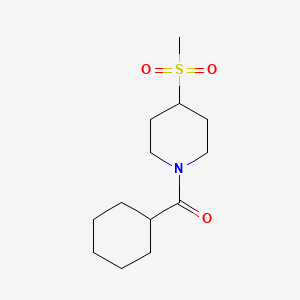
![6-[(3-methoxyphenyl)methyl]-4-methyl-5H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine](/img/structure/B2582583.png)
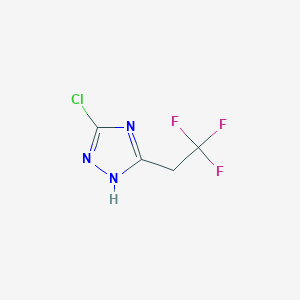
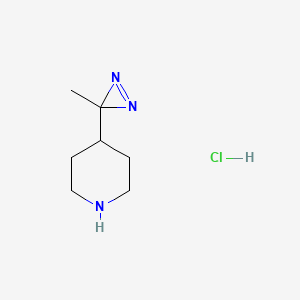
![1-[2-(4-Methoxyphenyl)ethyl]-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2582589.png)
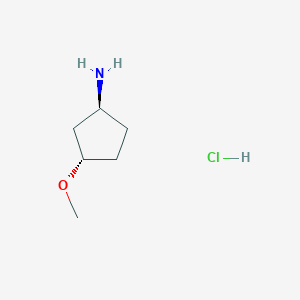
![7-bromo-3-[(hydroxyimino)methyl]-4H-chromen-4-one](/img/structure/B2582595.png)
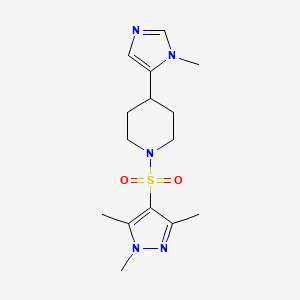
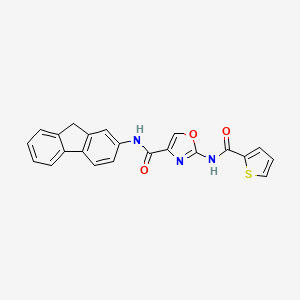
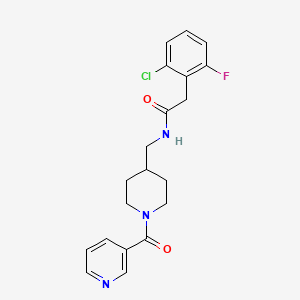
![3-[(4-methoxybenzoyl)amino]propanoic Acid](/img/structure/B2582600.png)